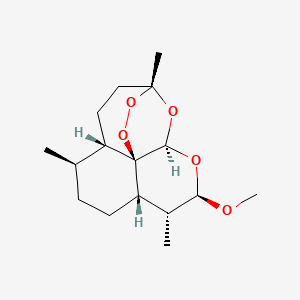

alpha-Artemether

Overview

Description

Alpha-Artemether is a methyl ether derivative of artemisinin, which is a peroxide-containing lactone isolated from the antimalarial plant Artemisia annua . It is also known as dihydroartemisinin methyl ether . It is an antimalarial medication used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .

Synthesis Analysis

Artemether is extensively metabolized in vivo to its active metabolite Dihydroartemisinin (DHA), and therefore its determination offers considerable difficulties . In the present study, DHA identification and estimation were accurately performed by the mass spectrometric analysis, using a high-resolution liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) LTQ Orbitrap hybrid mass spectrometer .

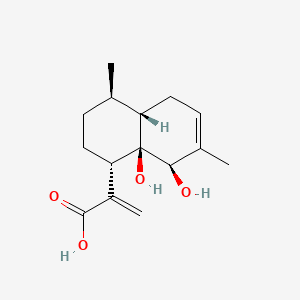

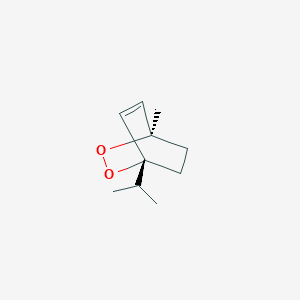

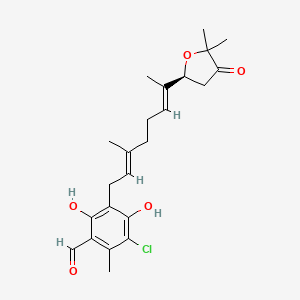

Molecular Structure Analysis

Artemether is a white crystalline solid with a molecular mass of 298.379 g·mol −1 and a melting point of 86–90 °C . It’s sensitive to light and air, practically insoluble in water but soluble in acetone, anhydrous ethanol, ethyl acetate, and dichloromethane . The analysis of ARTM structure reveals the presence of three ring systems with various substituents .

Chemical Reactions Analysis

Artemether is not a very biologically stable compound and is immediately metabolized to its active metabolite dihydroartemisinin . Both artemether and DHA after ionization undergo neutral losses of methanol and water, respectively, in the source of the mass spectrometer .

Physical and Chemical Properties Analysis

This compound has a melting point of 88℃ (acetone) and a boiling point of 357.5±42.0 °C (Predicted) . Its density is 1.18±0.1 g/cm3 (Predicted) . It is stored in a refrigerator . It is slightly soluble in Chloroform and Methanol .

Scientific Research Applications

Transdifferentiation in Pancreatic Cells

Alpha-Artemether has been investigated for its potential role in the transdifferentiation of pancreatic alpha cells into beta cells. This phenomenon was observed in zebrafish and suggests a potential application in diabetes treatment. However, this observation has been contested, indicating the need for further research in this area (Jia et al., 2021); (van der Meulen et al., 2018).

Neuroinflammation and Neurodegeneration

Research has indicated that this compound can inhibit neuroinflammation in microglia, which might have therapeutic potential in neurodegenerative disorders. This effect is mediated through the Nrf2-dependent mechanisms, suggesting a novel application in the treatment of neuroinflammatory conditions (Okorji et al., 2016).

Schistosomiasis Treatment

This compound has been evaluated for its efficacy against Schistosoma mansoni, showing potential as a schistosomicidal agent. It appears particularly active against juvenile stages of the parasites, suggesting its use in controlling schistosomiasis in various epidemiological settings (Xiao et al., 2002); (Abdul‑Ghani et al., 2011).

Targeted Cancer Therapy

This compound has been studied for its application in cancer therapy. Specifically, it has been encapsulated in human serum albumin nanoparticles for targeted delivery to breast cancer cells that overexpress folate receptor alpha. This approach enhances the drug's anticancer efficacy (Akbarian et al., 2020).

Mechanism of Action

Target of Action

Alpha-Artemether, also known as Artemether, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species , including Plasmodium falciparum and unidentified Plasmodium species . These species are responsible for causing malaria in humans.

Mode of Action

Artemether exerts its effects by inhibiting nucleic acid and protein synthesis within the Plasmodium species . It is believed to interact with the heme, a byproduct of hemoglobin degradation, leading to the production of free radicals that are toxic to the parasite . This interaction is facilitated by the unique endoperoxide bridge present in Artemether .

Biochemical Pathways

Artemether is metabolized into the active metabolite dihydroartemisinin . The drug’s action against the erythrocytic stages of P. falciparum involves the inhibition of nucleic acid and protein synthesis . The exact biochemical pathways affected by Artemether are still under investigation, but it is known to impact pathways related to oxidative stress and inflammation .

Pharmacokinetics

Artemether is rapidly absorbed by the gastrointestinal tract after oral administration, with peak concentrations seen 2 hours post-administration . It is highly protein-bound (95.4%) and is primarily metabolized in the human body to the active metabolite, dihydroartemisinin, mainly by hepatic enzymes CYP3A4/5 . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .

Result of Action

The molecular and cellular effects of Artemether’s action primarily involve the death of Plasmodium-infected red blood cells . It selectively kills these cells without destroying healthy ones . Additionally, Artemether has been shown to have anti-inflammatory effects and can regulate oxidative stress .

Action Environment

The efficacy and stability of Artemether can be influenced by environmental factors such as the presence of food, which has been shown to improve the absorption of Artemether 2- to 3-fold . Furthermore, the drug is effective in treating infections acquired in chloroquine-resistant areas , indicating its robustness in different environmental conditions.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Alpha-Artemether interacts with various enzymes and proteins in biochemical reactions. Its antimicrobial action relates to a characteristic endoperoxide moiety . The endoperoxide bond in this compound can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PfATP6, an enzyme regulating cellular calcium concentration . Malfunctioning of PfATP6 due to this compound leads to intracellular calcium accumulation, which in turn causes cell death . This compound is metabolized in the human body to the active metabolite dihydroartemisinin, primarily by hepatic enzymes CYP3A4/5 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a rapid onset of action and can be rapidly absorbed by the gastrointestinal tract after oral administration . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While it has been shown to have therapeutic effects at certain dosages, high doses can lead to adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The precise metabolic pathways that this compound is involved in are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly bound to protein (95.4%) . Peak concentrations of this compound are seen 2 hours after administration . The transport and distribution of this compound within cells and tissues are influenced by various factors, including any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can influence the localization of other proteins within the cell

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-CNNNLJIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044907 | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71939-51-0 | |

| Record name | α-Artemether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Artemether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ARTEMETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.